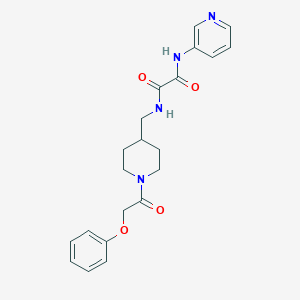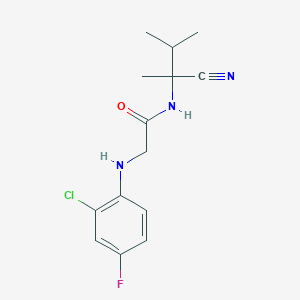
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as PPOP, is a small molecule that has been synthesized to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Drug Metabolism
One notable application of compounds with similar structural features is in the role of chemical inhibitors, particularly in the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes. Such compounds are crucial in understanding and predicting drug-drug interactions (DDIs), which occur when multiple drugs are coadministered. The selectivity of chemical inhibitors for specific CYP isoforms is vital for deciphering the involvement of these enzymes in drug metabolism, suggesting a potential application for structurally related compounds in this area S. C. Khojasteh et al., 2011.
Nucleophilic Aromatic Substitution
Compounds featuring piperidine groups, akin to the one , are involved in nucleophilic aromatic substitution reactions, serving as precursors or intermediates in the synthesis of various chemical products. These reactions are fundamental in organic synthesis, allowing for the functionalization of aromatic compounds, which can lead to the development of new materials, pharmaceuticals, and more F. Pietra & D. Vitali, 1972.
Dipeptidyl Peptidase IV Inhibitors
Another research area involves the development of dipeptidyl peptidase IV (DPP IV) inhibitors, where compounds with piperidine structures are explored for their therapeutic potential, particularly in the treatment of type 2 diabetes mellitus (T2DM). These inhibitors play a role in enhancing the incretin system, thereby improving glycemic control in T2DM patients Laura Mendieta et al., 2011.
Drug Development for CNS Disorders
Compounds similar to the one may also find applications in the development of drugs targeting central nervous system (CNS) disorders. Functional chemical groups present in these compounds, such as piperidine, may serve as lead molecules for synthesizing compounds with CNS activity, including potential treatments for depression, anxiety, and more S. Saganuwan, 2017.
Purinergic P2X3 and P2X2/3 Receptor Antagonists
Research on purinergic P2X3 and P2X2/3 receptor antagonists highlights the therapeutic potential of compounds with specific functional groups, including piperidines and pyridines, for treating various pathological conditions. These antagonists are explored for conditions such as bladder disorders, gastrointestinal diseases, and chronic obstructive pulmonary diseases, indicating a broad spectrum of potential medical applications G. Marucci et al., 2019.
Eigenschaften
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-19(15-29-18-6-2-1-3-7-18)25-11-8-16(9-12-25)13-23-20(27)21(28)24-17-5-4-10-22-14-17/h1-7,10,14,16H,8-9,11-13,15H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPCNYJNQMSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2797829.png)


![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone](/img/structure/B2797832.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2797840.png)

![N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B2797842.png)
![N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B2797845.png)

![2-(adamantan-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2797847.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)